(E)-3-(2-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (E)-3-(2-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (2E)-3-(2-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, also known as 4-methoxy-2'-hydroxychalcone or 2'-hydroxy-4-methoxychalcone, belongs to the class of organic compounds known as retrochalcones. These are a form of normal chalcones that are structurally distinguished by the lack of oxygen functionalities at the C2'- and C6'-positions (2E)-3-(2-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is considered to be a practically insoluble (in water) and relatively neutral molecule.
Brand Name: Vulcanchem
CAS No.: 6607-92-7
VCID: VC21047641
InChI: InChI=1S/C16H14O3/c1-19-14-9-6-13(7-10-14)16(18)11-8-12-4-2-3-5-15(12)17/h2-11,17H,1H3/b11-8+
SMILES: COC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2O
Molecular Formula: C16H14O3
Molecular Weight: 254.28 g/mol

(E)-3-(2-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

CAS No.: 6607-92-7

Cat. No.: VC21047641

Molecular Formula: C16H14O3

Molecular Weight: 254.28 g/mol

* For research use only. Not for human or veterinary use.

(E)-3-(2-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one - 6607-92-7

Specification

Description (2E)-3-(2-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, also known as 4-methoxy-2'-hydroxychalcone or 2'-hydroxy-4-methoxychalcone, belongs to the class of organic compounds known as retrochalcones. These are a form of normal chalcones that are structurally distinguished by the lack of oxygen functionalities at the C2'- and C6'-positions (2E)-3-(2-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is considered to be a practically insoluble (in water) and relatively neutral molecule.
CAS No. 6607-92-7
Molecular Formula C16H14O3
Molecular Weight 254.28 g/mol
IUPAC Name (E)-3-(2-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Standard InChI InChI=1S/C16H14O3/c1-19-14-9-6-13(7-10-14)16(18)11-8-12-4-2-3-5-15(12)17/h2-11,17H,1H3/b11-8+
Standard InChI Key DPALPZWFXXPWMO-DHZHZOJOSA-N
Isomeric SMILES COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2O
SMILES COC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2O
Canonical SMILES COC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2O

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